5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde
Overview
Description
“5-(3-Fluoro-2-methylphenyl)furan-2-carbaldehyde” is a chemical compound with the molecular formula C12H9FO2 . It has a molecular weight of 204.2 .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, the Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied . Another study presents a protocol for the one-step synthesis of a related compound in quantitative yield using adapted Vilsmeier conditions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a furan ring, a phenyl ring, and an aldehyde group . The furan ring and the phenyl ring are connected by a single bond, and the aldehyde group is attached to the furan ring .Chemical Reactions Analysis
The Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with seven compounds containing an active methyl or methylene group have been studied . The compounds used were: methyl 2-cyanoacetate, malononitrile, 2-furylacetonitrile, acetophenone, 2-thioxo-1,3-thiazolidin-4-one (rhodanine), 5,5-dimethylcyclohexane-1,3-dione (dimedone), and methyl 2-azidoacetate .Scientific Research Applications
Thermodynamic Properties and Synthesis
Studies on similar furan carbaldehyde compounds, such as nitrophenyl furan-2-carbaldehydes, have focused on determining their thermodynamic properties. These studies aim to optimize the synthesis, purification, and application processes by understanding the compounds' nature and behavior under different conditions. For instance, the determination of standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation at 298.15 K provides essential data for theoretical knowledge and practical application optimization (Dibrivnyi et al., 2015).
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, including infrared and FT-Raman spectra analyses, has been conducted on compounds like 5-(4-fluor-phenyl)-furan-2-carbaldehyde. These studies offer insight into the molecular structure and stability of the compounds, facilitating the design of materials with desired physical and chemical properties (Iliescu et al., 2002).
Bioactivity and Medicinal Applications
Research into the bioactivity of furan carbaldehyde derivatives has led to the discovery of compounds with potential antitumor, antioxidant, and insecticidal activities. This highlights the significance of such compounds in developing new therapeutic agents and pesticides. For example, certain pyrazole oxime ester derivatives containing furan moiety have shown specific acaricidal and insecticidal activities, demonstrating the practical applications of these compounds in agriculture and medicine (Shi et al., 2015).
Surface Enhanced Raman Spectroscopy (SERS)
SERS studies on furan-2-carbaldehyde compounds provide insights into the adsorption behavior and chemical interactions of these molecules on metal surfaces. This research is crucial for applications in sensing, catalysis, and the development of surface-enhanced spectroscopic techniques (Iliescu et al., 2002).
Properties
IUPAC Name |
5-(3-fluoro-2-methylphenyl)furan-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO2/c1-8-10(3-2-4-11(8)13)12-6-5-9(7-14)15-12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKXERCXDXFRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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